5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
CAS No.: 299936-42-8
Cat. No.: VC15467286
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 299936-42-8 |
|---|---|
| Molecular Formula | C11H13N3OS |
| Molecular Weight | 235.31 g/mol |
| IUPAC Name | 5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C11H13N3OS/c1-7-3-8(2)5-9(4-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) |
| Standard InChI Key | QZBLPRBQNVTFNK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)OCC2=NN=C(S2)N)C |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Substituent Effects
The compound’s structure combines a 1,3,4-thiadiazole ring with a 3,5-dimethylphenoxy moiety. The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributes to its electron-deficient nature, enabling π-π stacking interactions with biological targets. The methylene bridge (-CH-) connecting the thiadiazole to the phenoxy group enhances conformational flexibility, while the 3,5-dimethyl substitution on the phenyl ring introduces steric bulk and lipophilicity, influencing membrane permeability .
A comparative analysis with its structural isomer, 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine (CAS No. 119869-04-4), reveals distinct physicochemical differences. The 3,5-dimethyl isomer exhibits a lower boiling point (425.7°C vs. higher analogs) and a density of 1.272 g/cm³, reflecting the impact of substituent positioning on molecular packing .
Table 1: Structural and Physicochemical Comparison of Thiadiazole Derivatives
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves sequential reactions to construct the thiadiazole ring and attach the phenoxy group. A common approach begins with the condensation of thiosemicarbazide with carboxylic acid derivatives to form the thiadiazole core, followed by alkylation with 3,5-dimethylphenoxy methyl chloride. Reaction conditions such as solvent polarity (e.g., DMF or ethanol), temperature (20–80°C), and catalyst use (e.g., KCO) critically influence yield and purity .
For instance, a modified procedure adapted from 5-amino-1,3,4-thiadiazole-2-thiol synthesis involves:
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Thiadiazole Formation: Reacting thiosemicarbazide with acetic anhydride under reflux to yield 2-amino-1,3,4-thiadiazole .
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Functionalization: Alkylating the thiadiazole with 3,5-dimethylphenoxymethyl bromide in DMF using KCO as a base.
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Purification: Recrystallization from ethanol or chromatography to achieve >95% purity.
Table 2: Key Reaction Parameters for Thiadiazole Synthesis
| Step | Conditions | Yield Optimization Factors |
|---|---|---|
| Thiadiazole Formation | Reflux in acetic anhydride, 4 h | Temperature control, stoichiometry |
| Alkylation | DMF, KCO, 20°C, 6 h | Solvent choice, base concentration |
| Purification | Ethanol recrystallization | Cooling rate, solvent volume |
Research Applications and Biological Activity
Anticancer Mechanisms
Structural analogs like 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine exhibit pro-apoptotic effects in MCF-7 breast cancer cells (IC: 12 µM) via caspase-3 activation. The 3,5-dimethylphenoxy variant is hypothesized to intercalate DNA or inhibit tyrosine kinases, though mechanistic studies are ongoing.
Pharmacological and Toxicological Considerations
Solubility and Bioavailability
With a solubility of 13.5 µg/mL, the compound’s bioavailability may be limited, necessitating formulation strategies such as nanoemulsions or prodrug design. Computational models (e.g., SwissADME) predict high gastrointestinal absorption but poor blood-brain barrier penetration due to its polar surface area (89.27 Ų) .
Toxicity Profiling
Current data gaps exist regarding acute and chronic toxicity. Related thiadiazoles show warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) . These hazards underscore the need for rigorous in vivo safety assessments before clinical translation.
Future Directions and Challenges
Structural Modifications
Introducing electron-withdrawing groups (e.g., -CF) or optimizing the methylene bridge length could enhance target affinity. Derivatives like E136-2462, which incorporates a pyrrole-oxoacetamide group, demonstrate improved pharmacokinetic profiles in screening assays.
Clinical Translation Barriers
Scale-up synthesis, stability under physiological conditions, and in vivo efficacy models remain critical hurdles. Collaborative efforts between medicinal chemists and pharmacologists are essential to advance this compound toward preclinical trials.
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